3-Methyl-2-penten-1-ol
Description
Structural Features and Stereoisomeric Considerations
The defining structural characteristic of 3-Methyl-2-penten-1-ol (B1237384) is the trisubstituted double bond, which gives rise to geometric isomerism. Due to the restricted rotation around the carbon-carbon double bond, the compound can exist as two distinct stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). nih.govontosight.ai
In the (E)-isomer , the higher priority groups on each carbon of the double bond are on opposite sides. For this compound, the ethyl group (-CH₂CH₃) and the hydroxymethyl group (-CH₂OH) are on opposite sides of the double bond. nih.gov In the (Z)-isomer , these higher priority groups are on the same side. ontosight.ai This difference in spatial arrangement influences the physical and chemical properties of the isomers, such as their boiling points, solubility, and reactivity in stereospecific reactions. ontosight.aithestudentroom.co.uk
The presence of the allylic alcohol functionality is central to its chemical behavior. The hydroxyl group can participate in reactions typical of alcohols, such as oxidation and esterification, while the double bond can undergo addition reactions. The interplay between these two functional groups is a key aspect of its chemistry.
Interactive Table: Properties of this compound Isomers
| Property | (E)-3-Methyl-2-penten-1-ol | (Z)-3-Methyl-2-penten-1-ol |
| IUPAC Name | (2E)-3-methylpent-2-en-1-ol nih.gov | (2Z)-3-methylpent-2-en-1-ol |
| Molecular Formula | C₆H₁₂O nist.govontosight.ai | C₆H₁₂O ontosight.ai |
| Molecular Weight | 100.16 g/mol nih.govontosight.ai | 100.16 g/mol |
| Appearance | Colorless liquid ontosight.ai | Oily liquid chemicalbook.com |
| Boiling Point | 170-180°C ontosight.ai | - |
| Key Structural Feature | Higher priority groups on opposite sides of the C=C bond. nih.gov | Higher priority groups on the same side of the C=C bond. ontosight.ai |
Significance in Contemporary Chemical Synthesis and Mechanistic Studies
This compound and related allylic alcohols are valuable intermediates in modern organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations, making them crucial building blocks for more complex molecules. ontosight.ai
In chemical synthesis, this compound can undergo several key reactions:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 3-methyl-2-pentenal, or further to a carboxylic acid.
Reduction: The double bond can be hydrogenated to yield the saturated alcohol, 3-methyl-1-pentanol.
Substitution: The hydroxyl group, although a poor leaving group, can be activated and substituted by various nucleophiles. sioc-journal.cn This is a cornerstone of allylic substitution reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn
Esterification: It can react with carboxylic acids to form esters, a reaction sometimes used to protect the carboxylic acid group during a multi-step synthesis.
From a mechanistic standpoint, allylic alcohols are pivotal in studying various reaction pathways. The direct nucleophilic substitution of allylic alcohols is an area of intense investigation, as it represents a more atom-economical and environmentally friendly ("green") alternative to traditional methods like the Tsuji-Trost reaction, which requires pre-functionalization of the alcohol and generates stoichiometric waste. sioc-journal.cn However, the direct displacement is challenging due to the poor leaving group nature of the hydroxyl group. sioc-journal.cn Research focuses on developing efficient catalysts, often based on transition metals like palladium, to facilitate this activation under mild conditions. sioc-journal.cnsioc-journal.cn
Furthermore, the isomerization of allylic alcohols to carbonyl compounds, catalyzed by transition metal complexes, is another area of mechanistic interest. rsc.org These reactions treat the allylic alcohol as a latent enol or enolate equivalent, providing a pathway to aldehydes and ketones. rsc.org Mechanistic studies involving iridium complexes, for example, have explored different pathways for alkene isomerization, including mechanisms involving π-allyl hydride intermediates. researchgate.net
Current Research Trajectories and Gaps for Allylic Alcohols
The field of allylic alcohol chemistry is dynamic, with several key research trajectories aimed at improving efficiency, selectivity, and sustainability.
Current Research Trajectories:
Green Chemistry and Atom Economy: A major driving force is the development of greener synthetic methods. This includes the direct use of allylic alcohols as substrates in catalytic reactions to minimize waste-generating protection/deprotection and activation steps. sioc-journal.cn The use of biocatalytic routes and processes based on renewable feedstocks is also an emerging trend. marketresearchintellect.com
Advanced Catalysis: There is a continuous effort to design and develop novel catalysts for reactions involving allylic alcohols. This includes transition metal complexes for efficient activation in substitution reactions and for redox isomerization. sioc-journal.cnresearcher.life The development of enantioselective catalysts is particularly important for producing chiral molecules, which are crucial in the pharmaceutical industry. nih.govshu.edu For instance, the combination of enzyme catalysis (like Candida antarctica lipase (B570770) B) with ruthenium catalysts has been used for the dynamic kinetic resolution of allylic alcohols. nih.gov
Tandem and Cascade Reactions: Researchers are designing multi-step reactions that occur in a single pot, known as tandem or cascade reactions. For example, the isomerization of an allylic alcohol to a ketone can be paired with a subsequent C-C bond-forming reaction. rsc.org
Research Gaps:
Mechanistic Elucidation: While significant progress has been made, the precise mechanisms of many catalytic reactions involving allylic alcohols are not fully understood. researchgate.net Deeper mechanistic insight is needed to rationally design more efficient and selective catalysts and to control reaction outcomes.
Broadening Substrate Scope: Many highly efficient catalytic systems are limited to a narrow range of substrates. A continuing challenge is to develop robust catalysts that are effective for a wide variety of functionalized and sterically hindered allylic alcohols.
Enantioselective Transformations: While examples of enantioselective reactions exist, developing general and highly enantioselective methods for transformations like allylic substitution remains a significant hurdle. acs.org Achieving high levels of regio- and stereocontrol simultaneously is a key goal.
Environmental and Biological Studies: Comprehensive data on the environmental fate and biodegradability of many specific allylic alcohols, including this compound, is limited. ontosight.ai Further research is necessary to fully assess their ecological impact and potential biological activities. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSWGXWZXSGLC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-48-0, 30801-95-7 | |
| Record name | 3-Methyl-2-penten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methylpent-2-en-1-ol | |
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| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Process Optimization
Stereoselective Synthesis Pathways
The stereoselective synthesis of 3-methyl-2-penten-1-ol (B1237384) focuses on controlling the spatial arrangement of atoms, leading to the desired enantiomers and geometric isomers.
Enantioselective Reductions and Derivatizations
Achieving enantiomeric purity in this compound is critical for its application in pharmaceuticals and other specialized chemicals. This is accomplished through various reduction and derivatization strategies.
Microbial reduction presents an environmentally benign and highly selective method for synthesizing chiral alcohols. The bacterium Clostridium kluyveri has demonstrated the ability to reduce (E)-3-methyl-2-pentenal to (R)-3-methyl-1-pentanol with ethanol (B145695) serving as the electron donor. This biotransformation is notable for its stereochemical precision. The process involves the fermentation of ethanol and acetate (B1210297) to produce butyrate, with the reduction of the aldehyde to the alcohol being a key step. d-nb.info While C. kluyveri is known to produce carboxylates as major metabolites, it can also produce alcohols like propanol (B110389) and butanol. researchgate.net
Key parameters for optimizing this microbial reduction include maintaining anaerobic conditions, as Clostridium kluyveri is sensitive to oxygen, and controlling the pH between 6.5 and 7.5 and the temperature between 30 and 37°C to ensure optimal microbial activity. The concentration of the electron donor, ethanol, is also a critical factor in enhancing the efficiency of the reduction.
| Microbial Reduction of (E)-3-methyl-2-pentenal | |
| Microorganism | Clostridium kluyveri |
| Substrate | (E)-3-methyl-2-pentenal |
| Product | (R)-3-methyl-1-pentanol |
| Electron Donor | Ethanol |
| Key Conditions | Anaerobic, pH 6.5-7.5, Temp 30-37°C |
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of specific enantiomers. Chiral 1,3,2-oxazaborolidines have been shown to be effective catalysts for the borane (B79455) reduction of prochiral ketones to optically active alcohols. google.com This method offers a powerful tool for achieving high enantioselectivity.
Recent advancements have introduced novel chiral-at-metal catalysts, such as bis-cyclometalated iridium(III) and rhodium(III) complexes, for asymmetric photoredox chemistry. nih.gov These catalysts are unique because their chirality originates solely from the stereogenic metal center, which can lead to highly effective asymmetric induction when the substrate coordinates directly to the metal. nih.gov The synthesis of these catalysts involves the use of achiral ligands, with the propeller-shaped chiral geometry being set by cyclometalated ligands. nih.gov
Another approach involves the use of chiral surfactants or polymer-supported chiral additives in the reduction of ketones. For instance, a chiral surfactant derived from (S)-leucinol has been used in the sodium borohydride (B1222165) reduction of 2-pentanone, yielding an enantiomeric excess of the resulting alcohol. nih.gov Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands derived from chiral hydroxyamide-functionalized azolium salts have been used to catalyze the enantioselective silane (B1218182) reduction of ketones, producing optically active alcohols with high enantioselectivity. scirp.org
| Catalyst Type | Application | Key Features |
| Chiral 1,3,2-Oxazaborolidines | Borane reduction of prochiral ketones | Catalytic, high enantioselectivity. google.com |
| Chiral-at-Metal Complexes (Ir, Rh) | Asymmetric photoredox chemistry | Chirality from stereogenic metal center. nih.gov |
| Chiral Surfactants/Polymers | Reduction of ketones | Additive-based stereocontrol. nih.gov |
| Iridium-NHC Complexes | Enantioselective silane reduction of ketones | High enantioselectivity for optically active alcohols. scirp.org |
Geometric Isomer Control (E/Z configurations)
Controlling the geometry around the carbon-carbon double bond to produce either the (E) or (Z) isomer of this compound is crucial as the isomers can have different properties and applications. ontosight.aimasterorganicchemistry.com The synthesis of the (Z)-isomer of 3-methyl-2-alken-1-ols has been achieved with high stereoselectivity through the palladium-catalyzed cross-coupling of (Z)-3-iodo-2-buten-1-ol with organozinc compounds. researchgate.net This method provides a general and high-yielding route to the (Z)-isomer, with stereoselectivity often exceeding 96%. researchgate.net
Catalytic Synthesis Approaches
Catalytic methods offer efficient and selective routes to this compound and its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A highly stereoselective synthesis of (Z)-3-methyl-2-alken-1-ols has been developed using a palladium-catalyzed cross-coupling reaction. researchgate.net This reaction involves coupling zinc-protected (Z)-3-iodo-2-buten-1-ol with various organozinc reagents in the presence of a palladium complex, such as Pd(PPh₃)₄ or Cl₂Pd(PPh₃)₂. researchgate.net The use of organometals containing boron or tin with a palladium catalyst, or organocopper reagents alone, can also yield the desired products, though often in more moderate yields. researchgate.net
Ruthenium Vinyl Carbene Mediated Transformations
Ruthenium vinyl carbenes are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. While direct synthesis of this compound using a ruthenium vinyl carbene mediated transformation is not extensively documented, the reactivity of these complexes with related propargyl alcohols provides a clear precedent for their potential application.
Ruthenium vinyl carbenes are typically generated in situ from the reaction of a ruthenium carbene catalyst, such as a Grubbs-type catalyst, with an alkyne. nih.gov These intermediates can then undergo a series of transformations. For instance, the reaction of a ruthenium vinyl carbene with propargyl alcohols can lead to the formation of new carbene complexes through intramolecular 1,2-migrations. xmu.edu.cn A proposed mechanism involves the insertion of the alkyne into the ruthenium-carbene bond, followed by activation of the hydroxyl group and a subsequent 1,2-migration of a substituent to form a new ruthenacycle intermediate. xmu.edu.cn
A relevant example is the reaction of 3-methyl-1-penten-4-yn-3-ol (B105895) with a ruthenium vinyl carbene complex, which results in the formation of a ten-membered η²-olefin coordinated ruthenacycle. chemicalbook.com This demonstrates the capability of ruthenium complexes to engage with structurally similar precursors, suggesting a plausible, albeit complex, pathway that could be engineered towards the synthesis of this compound.
Transition Metal Cluster Applications in Allylic Alcohol Synthesis
Transition metal clusters, which contain multiple metal atoms in a polyhedral arrangement, offer unique catalytic properties due to the cooperative effects of the adjacent metal centers. nitrkl.ac.in These clusters have been explored as catalysts in various organic transformations, including the synthesis and modification of allylic alcohols. acs.orgresearchgate.net
While the direct synthesis of this compound using transition metal clusters is not a widely reported method, the application of these catalysts in related reactions highlights their potential. For example, heteropolyoxometalates, a type of metal oxide cluster, have been used in the epoxidation of allylic alcohols like 3-methyl-2-buten-1-ol (B147165). researchgate.net The proposed mechanism involves the coordination of the allylic alcohol to one metal site, followed by an oxygen transfer from a peroxide group activated by an adjacent metal center. researchgate.net
Furthermore, novel cubane-type sulfido clusters, such as [(Cp*Mo)₃(μ₃-S)₄Pd(η³-allyl)][PF₆]₂, have been developed for the highly efficient and regioselective allylation of nucleophiles using allylic alcohols as starting materials. acs.org This demonstrates the ability of well-defined transition metal clusters to activate allylic alcohols for C-N and C-C bond formation under mild conditions. acs.org The principles of activating the allylic C-O bond via such clusters could potentially be adapted for synthetic routes to substituted allylic alcohols like this compound.
Rearrangement Reactions in Synthesis
Rearrangement reactions are fundamental transformations in organic chemistry that allow for the isomerization of a molecule's carbon skeleton or the migration of functional groups. For the synthesis of this compound, allylic rearrangements are particularly relevant.
Allylic Rearrangements and Isomerization Pathways
Allylic rearrangements involve the shift of a double bond and a substituent, such as a hydroxyl group, across a three-carbon allylic system. google.com This process is often an equilibrium reaction, and the final product distribution is dependent on the relative thermodynamic stabilities of the isomers. iastate.edu The isomerization of allylic alcohols is a well-established reaction in organic synthesis. bohrium.com
A closely related and industrially significant example is the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. google.comchemicalbook.comjst.go.jpsigmaaldrich.com This reaction proceeds via a 1,3-transposition of the hydroxyl group. Industrially, this rearrangement typically yields about 85% of the (Z)-isomer and 15% of the (E)-isomer. google.com The (Z)-isomer is a valuable intermediate in the synthesis of Vitamin A. google.com
The isomerization between the (Z) and (E) isomers of compounds like 3-methyl-2-penten-4-yn-1-ol can also be achieved catalytically. For instance, bromine radicals can be used to catalyze the isomerization of the (Z)-isomer to the (E)-isomer. google.com This type of isomerization highlights the accessible pathways for interconverting geometric isomers of allylic alcohols.
Acid-Catalyzed Rearrangement Mechanisms
Acid catalysis is a common method to facilitate the allylic rearrangement of alcohols. rit.edu The mechanism typically involves the protonation of the hydroxyl group, which then departs as a water molecule to form a resonance-stabilized allylic carbocation. Nucleophilic attack by water at either of the electrophilic centers of the carbocation, followed by deprotonation, leads to the isomeric allylic alcohols. rsc.org
The acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol is a well-studied example. chemicalbook.com This reaction can be catalyzed by sulfuric acid in a suitable organic solvent. The reaction conditions, such as acid concentration and temperature, are optimized to maximize the yield of the desired primary alcohol isomers and minimize the formation of byproducts. chemicalbook.com For instance, using a 21.5% solution of sulfuric acid in chloroform (B151607) at 55°C for 2 hours can achieve a high conversion. chemicalbook.com More recently, acidic ionic liquids have been employed as catalysts to improve the selectivity for the cis-isomer.
The table below summarizes findings from a study on the acid-catalyzed rearrangement of a related compound, 1,1,1-trihalogeno-4-methyl-4-penten-2-ol, which undergoes double-bond migration.
| Parameter | Value | Finding |
| Catalyst | p-toluenesulfonic acid | Enhances reaction rate. |
| Concentration | 2 wt% | Effective for conversion. |
| Temperature | 50°C | Achieved 88% conversion in 40 hours. |
| High Temp. | >250°C | Reduces selectivity due to side reactions. |
This interactive table summarizes conditions for a related thermal isomerization, highlighting key parameters relevant to acid-catalyzed rearrangements.
Alternative Preparation Routes
Beyond transition metal catalysis and rearrangements, classical nucleophilic addition reactions remain a cornerstone for the synthesis of alcohols.
Nucleophilic Addition Reactions (e.g., Grignard additions)
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. uomustansiriyah.edu.iq The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol upon workup. uomustansiriyah.edu.iq
The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde. A plausible route involves the 1,2-addition of ethylmagnesium bromide to 3-methyl-2-pentenal. The nucleophilic ethyl group would attack the electrophilic carbonyl carbon, and subsequent acidic workup would yield this compound.
A similar, well-documented procedure is the synthesis of 3-penten-2-ol, where methylmagnesium iodide or bromide is added to crotonaldehyde. orgsyn.org The general steps for such a synthesis are outlined below.
| Step | Description |
| 1. Reagent Prep | The Grignard reagent (e.g., methylmagnesium chloride) is prepared by reacting the corresponding organohalide with magnesium metal in dry ether. orgsyn.org |
| 2. Addition | A solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) in dry ether is added dropwise to the stirred and cooled Grignard reagent. orgsyn.org |
| 3. Decomposition | The resulting magnesium alkoxide complex is decomposed by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. orgsyn.org |
| 4. Isolation | The product alcohol is isolated from the ether layer, which is then dried and purified by distillation. orgsyn.org |
This interactive table outlines the general procedure for a Grignard synthesis of an allylic alcohol. orgsyn.org
Hydrolysis of Halogenated Precursors (e.g., 1-chloro-3-methyl-2-pentene)
The synthesis of this compound can be achieved through the hydrolysis of suitable halogenated precursors. A primary example of this methodology is the hydrolysis of 1-chloro-3-methyl-2-pentene. This reaction pathway is of significant interest due to the reactivity of allylic halides.
The hydrolysis of 1-chloro-3-methyl-2-pentene, particularly in warm water, proceeds via a nucleophilic substitution mechanism. chegg.comchegg.com The reaction is understood to follow an SN1-type pathway, which involves the formation of a resonance-stabilized allylic carbocation as a key intermediate after the departure of the chloride ion. chegg.com This carbocation has two resonance contributors, meaning the positive charge is delocalized over two carbon atoms.
Nucleophilic attack by a water molecule can occur at either of the two electrophilic carbon centers of the resonance-stabilized carbocation. This non-specific attack results in the formation of a mixture of two isomeric alcohol products: the primary alcohol, this compound, and the tertiary alcohol, 3-methyl-1-penten-3-ol. chegg.comchegg.com The formation of these two products is a direct consequence of the dual reactivity of the intermediate carbocation. chegg.com
Process optimization for the hydrolysis of allylic chlorides, such as 1-chloro-3-methyl-2-pentene, focuses on maximizing the yield of the desired primary alcohol while minimizing the formation of the isomeric byproduct and other side reactions. Research into the hydrolysis of structurally similar compounds provides insights into effective optimization strategies. For instance, studies on the hydrolysis of 1-chloro-2-pentene (B8739790) demonstrate that the choice of base is critical. Mild alkaline conditions, such as those provided by sodium carbonate, can lead to significantly higher yields of the desired alcohol compared to strong bases like sodium hydroxide, which tend to favor competing elimination reactions.
Further optimization can be achieved by employing phase-transfer catalysis (PTC). The use of a phase-transfer catalyst in a biphasic system can enhance the reaction rate and selectivity, leading to higher yields of the target mono-allylated product while minimizing the hydrolysis of the chlorinated precursor itself. mdpi.com
Research Findings on the Hydrolysis of a Related Halogenated Precursor
| Alkali Used | Temperature (°C) | pH | Yield (%) |
| Sodium carbonate | 80 | 9 | 72 |
| Calcium hydroxide | 80 | 10 | 68 |
| Sodium hydroxide | 80 | 12 | 31 |
This data is for the hydrolysis of 1-chloro-2-pentene and serves as an illustrative example of how reaction conditions can be optimized.
Chemical Reactivity and Reaction Mechanisms
Oxidative Transformations
The presence of both a hydroxyl group and a carbon-carbon double bond makes 3-methyl-2-penten-1-ol (B1237384) susceptible to various oxidative reactions. The specific products formed are highly dependent on the reagents and conditions employed.
Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in this compound. organic-chemistry.org The reaction proceeds through the Criegee mechanism, which involves a series of well-defined intermediates. organic-chemistry.org
The initial step is the [3+2] cycloaddition of ozone to the double bond, forming a highly unstable primary ozonide (a 1,2,3-trioxolane). acs.orgacs.org This primary ozonide rapidly rearranges via a retro-[3+2] cycloaddition, cleaving the C-C and O-O bonds to yield a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. organic-chemistry.orgacs.orgacs.org
For this compound, the cleavage of the primary ozonide can occur in two ways, leading to two sets of carbonyl/Criegee intermediate pairs. The stability of the resulting Criegee intermediate often dictates the major pathway. In the presence of a participating solvent like methanol, the Criegee intermediate can be trapped, forming a more stable α-methoxyhydroperoxide. organic-chemistry.orgacs.orgacs.org In some cases, the allylic hydroxyl group can intramolecularly trap the intermediate carbonyl/carbonyl oxide, leading to complex cyclic products. rsc.orgrsc.org
Subsequent workup conditions determine the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids. masterorganicchemistry.com
The allylic alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, preserving the carbon-carbon double bond.
Oxidation to Aldehydes: The conversion of this compound to 3-methyl-2-pentenal, an α,β-unsaturated aldehyde, requires mild oxidizing agents to prevent overoxidation to the carboxylic acid or cleavage of the double bond. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are commonly employed for this transformation. researchgate.netquora.com Copper-catalyzed aerobic oxidation systems have also been developed as a more environmentally friendly alternative. fu-berlin.dersc.org
Oxidation to Carboxylic Acids: Stronger oxidizing conditions are necessary to convert the primary alcohol directly to a carboxylic acid. The Jones oxidation, which uses chromic acid (formed in situ from chromium trioxide and sulfuric acid), can achieve this transformation. organic-chemistry.org However, for allylic alcohols, this reagent can sometimes yield the aldehyde as the major product if the intermediate aldehyde does not readily form a hydrate. organic-chemistry.org One-pot procedures that merge a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation (Lindgren oxidation) provide an efficient method for converting allylic alcohols to their corresponding carboxylic acids. fu-berlin.dersc.org A transition-metal-free protocol using sodium tert-butoxide (NaOtBu) and oxygen has also been shown to be effective for the direct oxidation of allylic alcohols to α,β-unsaturated carboxylic acids. rsc.org
Table 1: Reagents for Directed Oxidation of this compound
| Desired Product | Reagent(s) | Typical Conditions | Citation(s) |
|---|---|---|---|
| 3-Methyl-2-pentenal (Aldehyde) | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | quora.com |
| 3-Methyl-2-pentenal (Aldehyde) | Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform (B151607) | researchgate.net |
| 3-Methyl-2-pentenoic Acid (Carboxylic Acid) | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone | organic-chemistry.org |
| 3-Methyl-2-pentenoic Acid (Carboxylic Acid) | CuI/TEMPO/O₂, then NaClO₂ | One-pot, two-step | fu-berlin.dersc.org |
| 3-Methyl-2-pentenoic Acid (Carboxylic Acid) | NaOtBu, O₂ | Transition-metal-free | rsc.org |
The trisubstituted double bond in this compound is susceptible to epoxidation, forming 2,3-epoxy-3-methyl-1-pentanol. The stereochemical outcome of this reaction can be influenced by the allylic hydroxyl group.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction is generally electrophilic, with the peroxy acid delivering an oxygen atom to the electron-rich double bond. researchgate.net Computational studies on the epoxidation of the similar (Z)-3-methyl-3-penten-2-ol with peroxyformic acid have shown that hydrogen bonding between the allylic alcohol and the peroxy acid can direct the epoxidation to occur on the same face as the hydroxyl group, leading to syn-diastereoselectivity. nih.govacs.org The stereochemical control is a balance between allylic strain and this hydrogen bonding interaction. acs.org
Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are also highly effective and versatile reagents for epoxidation. researchgate.netmdpi.com The reaction with DMDO is stereospecific and proceeds through a concerted electrophilic process via a "spiro" transition state. researchgate.net The presence of the hydroxyl group in allylic alcohols can increase the reaction rate through intermolecular hydrogen bonding, which lowers the activation energy for the epoxidation. researchgate.net
Reductive Transformations
The reduction of this compound can target either the carbon-carbon double bond or proceed with less selectivity. The choice of catalyst and reaction conditions is crucial for controlling the outcome.
Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond of this compound to yield 3-methyl-1-pentanol. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. masterorganicchemistry.com The most commonly used catalysts are from the platinum group metals, particularly palladium (Pd) and platinum (Pt), often supported on carbon (Pd/C, Pt/C) or other materials like alumina. researchgate.netlibretexts.org
The selectivity and activity of these catalysts can differ significantly. rsc.org
Palladium (Pd) catalysts are generally more active for the hydrogenation of allylic alcohols than platinum catalysts. rsc.orgresearchgate.net However, they can be less selective, sometimes promoting isomerization of the double bond or oxidation of the alcohol to an aldehyde. rsc.org In some cases, palladium catalysts can lead to the formation of saturated aldehydes as byproducts. rsc.org
Platinum (Pt) catalysts tend to be more selective for the reduction of the C=C bond, yielding the saturated alcohol as the primary product with fewer side reactions. rsc.org While less active than palladium, platinum catalysts generally show lower isomerization rates. masterorganicchemistry.comresearchgate.net
The reaction mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, followed by the stepwise transfer of hydrogen atoms to the double bond. libretexts.org
Table 2: Comparison of Catalysts in the Hydrogenation of Allylic Alcohols
| Catalyst | General Activity | General Selectivity for Saturated Alcohol | Common Byproducts | Citation(s) |
|---|---|---|---|---|
| Palladium (Pd) | High | Moderate to High | Isomerized alcohols, saturated aldehydes | rsc.orgresearchgate.net |
| Platinum (Pt) | Moderate | High | Fewer byproducts compared to Pd | rsc.orgresearchgate.net |
The primary goal in the reduction of this compound is typically the chemoselective reduction of the carbon-carbon double bond while preserving the hydroxyl group. Catalytic hydrogenation, as described above, is the most direct method for this transformation. oup.com The choice of catalyst and conditions is paramount to avoid over-reduction or side reactions.
While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups, they are generally not reactive towards isolated carbon-carbon double bonds. Therefore, for an unsaturated alcohol like this compound, these reagents would not affect the double bond.
In the context of α,β-unsaturated aldehydes and ketones, selective reduction of the C=C bond over the C=O group is a significant challenge. However, for unsaturated alcohols, the focus is on saturating the double bond without affecting the alcohol functionality. Experimental studies on similar unsaturated alcohols have shown that hydrogenation using H-atoms on ice surfaces leads to the reduction of the C=C double bond to form the corresponding saturated alcohol. oup.com Biocatalytic methods using ene-reductases from fungi have also been explored for the selective reduction of C=C double bonds in α,β-unsaturated compounds, offering a green alternative to traditional chemical methods. mycosphere.org
Substitution and Derivatization Reactions at the Hydroxyl Group
The primary hydroxyl group of this compound is a key site for substitution and derivatization reactions. These transformations are fundamental in synthetic organic chemistry for converting the alcohol into other functional groups or for protecting the hydroxyl group during multi-step syntheses.
Common substitution reactions involve the conversion of the alcohol to alkyl halides. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org The reaction with thionyl chloride typically proceeds through an Sₙ2 mechanism, which involves a backside attack by the chloride ion on the carbon atom bearing the hydroxyl group, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org
Derivatization of the hydroxyl group is frequently accomplished through esterification. For instance, (Z)-3-Methyl-2-penten-1-ol can be reacted with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to form (Z)-3-methylpent-2-en-1-yl acetate. ontosight.ai Careful control of the reaction conditions is necessary to maintain the stereochemistry of the double bond. ontosight.ai These ester derivatives are often valuable in their own right, for example, as fragrance components or as intermediates in pharmaceutical synthesis. ontosight.ai
Table 1: Common Reagents for Substitution and Derivatization of the Hydroxyl Group
| Reaction Type | Reagent | Product Functional Group |
| Chlorination | Thionyl chloride (SOCl₂) | Alkyl chloride |
| Bromination | Phosphorus tribromide (PBr₃) | Alkyl bromide |
| Esterification | Acetic anhydride, Pyridine | Acetate ester |
Electrophilic and Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed.
Electrophilic Addition: The electron-rich double bond readily undergoes electrophilic addition. Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond. libretexts.orglibretexts.org The mechanism involves the initial attack of the π-electrons on the halogen, leading to the formation of a cyclic halonium ion intermediate. libretexts.orglibretexts.org A subsequent backside attack by the halide ion opens the ring, resulting in an anti-addition product (vicinal dihalide). libretexts.orglibretexts.org Similarly, hypohalous acids like hypochlorous acid (HOCl), which can be generated from the reaction of Cl₂ with H₂O, also add across the double bond. In this case, the electrophile is effectively Cl⁺, and the nucleophile is H₂O, leading to the formation of a chlorohydrin.
Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition to the double bond of this compound can occur under specific conditions, particularly in conjugate addition-type reactions. pressbooks.publibretexts.org In these reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated system. pressbooks.pub Although this compound is not a carbonyl compound, the concept can be extended, especially with highly reactive nucleophiles like organocopper reagents (Gilman reagents). These reagents can potentially add to the double bond in a 1,4-manner relative to the hydroxyl group, although direct addition to the carbonyl group is more typical in α,β-unsaturated ketones. pressbooks.pub
Table 2: Examples of Addition Reactions at the C=C Double Bond
| Reaction Type | Reagent | Intermediate | Product Type |
| Electrophilic Halogenation | Br₂ | Cyclic bromonium ion | Vicinal dibromide |
| Electrophilic Halohydrin Formation | Cl₂ / H₂O | Cyclic chloronium ion | Chlorohydrin |
| Conjugate Nucleophilic Addition | Lithium diorganocopper (R₂CuLi) | Enolate-like intermediate | Alkylated alcohol |
Organometallic Reaction Pathways
The reactivity of this compound is significantly influenced by organometallic catalysts, which can direct the reaction towards specific pathways.
Interactions with Platinum Dinuclear Complexes
The interaction of olefins with platinum dinuclear complexes has been a subject of detailed kinetic and mechanistic studies. Although direct studies with this compound are not extensively documented, the reactions of its structural isomer, 4-penten-1-ol (B13828), with head-to-head (HH) and head-to-tail (HT) α-pyridonato-bridged cis-diammineplatinum(III) dinuclear complexes provide significant insights. nih.govacs.orgacs.orgresearchgate.net
The reaction proceeds through a multi-step mechanism:
π-Coordination: The olefin first coordinates to one of the platinum centers, forming a π-complex. nih.govacs.org
Second Coordination/Nucleophilic Attack: Depending on the specific platinum complex and olefin, a second olefin molecule may coordinate, or a nucleophile (such as water) attacks the coordinated olefin. nih.govacs.org This attack can trigger a π- to σ-bond conversion, forming an alkyl-platinum intermediate. nih.gov
Reductive Elimination: The final step often involves the reductive elimination of the organic moiety, leading to oxidized products and the reduced platinum complex. nih.gov
For the reaction of 4-penten-1-ol with the HT dimer, the process was observed to be a three-step reaction, initiated by the π-coordination of the olefin. acs.org The nature of the olefin and the structure of the platinum dimer influence the specific reaction pathways and intermediates formed. nih.govacs.org
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a powerful method for synthesizing organosilicon compounds. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like the Karstedt's catalyst being particularly effective for the hydrosilylation of alkenes. mdpi.comnih.gov
While specific studies on the hydrosilylation of this compound are limited, research on related unsaturated alcohols and internal alkenes provides a basis for predicting its reactivity. mdpi.comresearchgate.net For internal alkenes, platinum-catalyzed hydrosilylation can lead to a mixture of products depending on the catalyst and reaction conditions. The reaction generally involves the formation of a platinum-hydride species which then adds to the alkene.
Research on the hydrosilylation of a structurally similar compound, 3-methyl-1-penten-4-yn-3-ol (B105895), using a platinum complex with an N-heterocyclic carbene (NHC) ligand, has demonstrated selective addition to the triple bond. researchgate.net For this compound, a platinum-catalyzed hydrosilylation would be expected to yield silylated derivatives, with the regioselectivity of the addition being influenced by the steric and electronic environment around the double bond and the nature of the catalyst.
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-methyl-2-penten-1-ol (B1237384).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of this compound. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are employed to gain a comprehensive understanding of its structure.
In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals provide a wealth of information. For instance, the protons of the allylic alcohol group typically resonate at approximately δ 4.1–4.3 ppm. The various hydrogen environments within the molecule give rise to distinct resonance patterns.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms can confirm the presence of the double bond and the locations of the methyl and hydroxyl groups.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons, further solidifying the structural assignment. chemicalbook.com While specific NMR data for this compound is not extensively detailed in the provided results, general principles of NMR spectroscopy for similar structures are well-established. uobasrah.edu.iqchegg.com
Interactive Data Table: Representative ¹H NMR Data for an Isomer, 3-Methyl-2-pentene
| Peak Assignment | Chemical Shift (ppm) | Multiplicity |
| 1 | 0.97 | triplet |
| 2 | 1.92 | quartet |
| 3 | 5.17 | quartet |
| 4 | 1.48 | doublet |
| 5 | 1.53 | singlet |
| Note: This data is for the related compound 3-methyl-2-pentene and serves as an illustrative example of the type of data obtained from ¹H NMR analysis. chegg.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its bonds.
The most prominent and easily identifiable feature is the strong, broad absorption band due to the O-H stretching vibration of the alcohol group, which typically appears in the range of 3200–3600 cm⁻¹. Another key absorption is the C=C stretching vibration of the alkene group, which is found in the 1640–1680 cm⁻¹ region. The C-H stretching vibrations of the alkyl and vinyl groups also appear in the spectrum, typically around 2850-3100 cm⁻¹. utdallas.edulibretexts.org
IR spectroscopy is also invaluable for monitoring the progress of chemical reactions involving this compound. For example, during its synthesis or in subsequent reactions like oxidation or reduction, the appearance or disappearance of key functional group peaks can indicate the conversion of starting materials to products. researchgate.net For instance, in an oxidation reaction, the disappearance of the O-H stretch and the appearance of a C=O stretch around 1700 cm⁻¹ would signify the formation of an aldehyde or ketone.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Alcohol | O-H Stretch | 3200–3600 (broad) |
| Alkene | C=C Stretch | 1640–1680 |
| Alkyl/Vinyl | C-H Stretch | 2850–3100 |
| This table summarizes the expected IR absorption bands for the key functional groups in this compound. |
Chromatographic Separations and Coupled Techniques
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Trace Analysis
Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive and specific method for the analysis of volatile compounds like this compound. epa.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight of 100.16 g/mol . nih.govnist.gov GC/MS is also used to assess the purity of a sample by detecting and identifying any impurities present. Its high sensitivity makes it suitable for trace analysis, enabling the detection of even minute quantities of the compound in various matrices. epa.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound can exist as enantiomers (non-superimposable mirror images), chiral chromatography is necessary to separate and quantify these different stereoisomers. gcms.cz This technique utilizes a chiral stationary phase within the chromatography column that interacts differently with each enantiomer, leading to their separation. gcms.cz
The determination of enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture, is crucial in many applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules where one enantiomer may have desired activity while the other is inactive or even harmful. uma.esnih.gov Chiral gas chromatography (chiral GC) is a common method for determining the enantiomeric excess of volatile chiral compounds. gcms.czlibretexts.org
Headspace Extraction Methods (e.g., Solid-Phase Microextraction (HS-SPME), Dynamic Headspace Extraction (DHS)) for Volatile Analysis
For the analysis of volatile compounds like this compound in solid or liquid samples, headspace extraction techniques are employed to isolate the volatiles from the sample matrix before their introduction into a GC or GC/MS system.
Solid-Phase Microextraction (HS-SPME) is a simple and solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. d-nb.infod-nb.info The volatile analytes partition from the headspace onto the fiber, which is then transferred to the GC injector for desorption and analysis. The choice of fiber coating is crucial for efficient extraction and can be optimized based on the polarity of the target analyte. d-nb.info
Dynamic Headspace Extraction (DHS) is another powerful technique where an inert gas is passed through the headspace of the sample, and the purged volatiles are trapped on an adsorbent material. shimadzu.comnih.gov The trapped compounds are then thermally desorbed and transferred to the GC. DHS can be more sensitive than static headspace methods like SPME because it is an exhaustive extraction technique. shimadzu.commdpi.com Both HS-SPME and DHS are widely used for the analysis of volatile organic compounds in various fields, including food and beverage analysis, environmental monitoring, and clinical diagnostics. nih.govmdpi.com
Kinetic Measurement Techniques
Kinetic measurement techniques are fundamental for understanding the atmospheric lifetime and reactivity of this compound. These methods provide crucial data on the rates at which this compound reacts with atmospheric oxidants.
Relative rate kinetic methods are a common and reliable approach for determining the rate constants of gas-phase reactions. In this technique, the decay of the target compound (this compound) is monitored relative to the decay of a reference compound with a known reaction rate constant, in the presence of an oxidant such as hydroxyl radicals (OH) or ozone (O₃).
Recent studies have employed this method to investigate the atmospheric oxidation of this compound. For instance, the gas-phase reaction of 3-methyl-2-buten-1-ol (B147165), a structurally similar isomer, with ozone was studied at 298 ± 2 K and a total pressure of 1000 ± 10 mbar. copernicus.org The rate coefficient for the reaction of 3-methyl-2-buten-1-ol with O₃ was determined to be (311 ± 20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. copernicus.orgresearchgate.net In such experiments, a series of reference compounds are used, and their decay is monitored alongside the target compound, often using techniques like Fourier-transform infrared (FTIR) spectroscopy. copernicus.orgresearchgate.net
Similarly, the rate coefficient for the reaction of 3-methyl-2-buten-1-ol with OH radicals has been determined using the relative rate technique under simulated atmospheric conditions. nih.govnih.gov The measured rate constant for this reaction was found to be (14.55 ± 0.93) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govnih.gov These studies often utilize different reference compounds to ensure the accuracy and reliability of the determined rate constants. The selection of an appropriate reference compound is critical and is based on its known reaction rate with the oxidant and the absence of interference with the analysis of the target compound.
The alkylation of the double bond in unsaturated alcohols significantly influences their reactivity towards electrophilic addition. nih.gov For instance, the reactivity of C3 to C5 alkenols with a terminal OH group shows a clear increase with the length of the carbon chain. nih.gov
Table 1: Relative Rate Kinetic Data for the Reaction of 3-Methyl-2-buten-1-ol with Atmospheric Oxidants
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference Compounds Used | Experimental Conditions |
| O₃ | (311 ± 20) × 10⁻¹⁸ copernicus.orgresearchgate.net | Ethene, Propene, 1-Butene, 3-Methyl-1-butene, E-2-Butene, 2-Methyl-2-butene, Cyclohexene copernicus.org | 298 ± 2 K, 1000 ± 10 mbar copernicus.org |
| OH | (14.55 ± 0.93) × 10⁻¹¹ nih.govnih.gov | Propene, trans-2-Butene, 1,3,5-Trimethylbenzene, 1,2-Dihydroxybenzene nih.govnih.gov | 298 ± 2 K, 1000 ± 10 mbar nih.govnih.gov |
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the quantification of trace gases, including volatile organic compounds like this compound, down to parts-per-billion levels. ugent.be This method relies on the chemical ionization of trace gas molecules in a sample by selected precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) in a flow tube. ugent.beresearchgate.net The precursor and product ions are detected by a downstream mass spectrometer, allowing for the absolute concentration of the analyte to be determined without the need for sample collection and calibration. ugent.be
A key advantage of SIFT-MS is its ability to perform real-time analysis, making it suitable for monitoring dynamic processes. copernicus.org The technique's selectivity is based on the soft chemical ionization of the VOCs, and it can be operated in different modes, such as a scan mode for a wide range of molecular masses or a selected ion monitoring (SIM) mode for specific target compounds. copernicus.org
The applicability of SIFT-MS for the analysis of unsaturated alcohols has been demonstrated in studies investigating ion-molecule reactions. For instance, a SIFT-MS study on C5, C6, and C8 unsaturated alcohols, including the isomer 3-methyl-2-buten-1-ol, measured the reaction rate constants and product ion distributions with the precursor ions H₃O⁺, NO⁺, and O₂⁺. copernicus.org Such data are crucial for developing quantification methods for these compounds. The main reaction mechanism for H₃O⁺ with the studied alcohols was found to be the elimination of a water molecule after protonation. copernicus.org
Furthermore, SIFT-MS has been used in conjunction with relative-rate kinetic studies to monitor the decay of unsaturated alcohols. mdpi.com This highlights the synergy between these two advanced analytical methodologies, where SIFT-MS provides the real-time concentration data needed for the kinetic analysis. The choice of precursor ion in SIFT-MS is critical for distinguishing between isomers, which can be a challenge with some ionization techniques. copernicus.org
Table 2: Ion-Molecule Reaction Data for 3-Methyl-2-buten-1-ol with SIFT-MS Precursor Ions
| Precursor Ion | Reaction Type | Key Product Ions | Significance for Analysis |
| H₃O⁺ | Proton transfer followed by water elimination copernicus.org | [C₆H₁₁]⁺ | Primary reaction pathway, useful for general detection. copernicus.org |
| NO⁺ | Multiple fragments copernicus.org | Varies | Can provide structural information and aid in isomer differentiation. copernicus.org |
| O₂⁺ | Complex, multiple fragments copernicus.org | Varies | Offers alternative ionization pathway for confirmation and quantification. copernicus.org |
Computational Chemistry and Theoretical Modeling of 3 Methyl 2 Penten 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of 3-methyl-2-penten-1-ol (B1237384) at a molecular level. These methods, including Density Functional Theory (DFT) and ab initio computations, are powerful tools for predicting various chemical properties.
Density Functional Theory (DFT) for Reactivity Prediction and Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for predicting the reactivity of compounds like this compound and for analyzing the transition states of its reactions. DFT calculations can simulate transition states in processes such as allylic rearrangements and predict the regioselectivity in hydrogenation or oxidation reactions.
For instance, studies on analogous allylic alcohols demonstrate the power of DFT. In the epoxidation of the chiral allylic alcohol (Z)-3-methyl-3-penten-2-ol with peroxyformic acid, the B3LYP density functional method has been used to compute the transition structures. acs.org Such calculations, employing basis sets like 6-31G(d) and 6-311+G(d,p), help in understanding stereoselectivity, which is governed by factors like allylic strain and hydrogen bonding. acs.org Similarly, the mechanism and regioselectivity of cycloaddition reactions involving unsaturated alcohols like trans-2-penten-1-ol (B74409) have been successfully studied using the B3LYP functional, confirming a one-step mechanism with asynchronous transition states.
These theoretical models provide a framework for predicting how this compound will behave in various chemical environments, guiding synthetic strategies and mechanistic explorations. DFT-based calculations are also used to evaluate experimental data and elucidate the formation mechanisms of oxidation products. researchgate.net
Ab Initio Computations for Thermochemical and Molecular Data
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, are employed to obtain precise thermochemical and molecular data. High-level methods like the Quadratic Configuration Interaction with Single, Double, and Triple Excitations (QCISD(T)) and Møller–Plesset second-order perturbation theory (MP2) are used to calculate accurate molecular energies, geometries, and vibrational frequencies. researchgate.netresearchgate.net
For related unsaturated alcohols, theoretical studies have been conducted at levels such as QCISD(T)/6-311G//MP2/6-311G to understand reaction mechanisms, for example, with chlorine atoms. researchgate.net These computations provide optimized geometries and vibrational frequencies for reactants, products, and transition states. researchgate.netresearchgate.net From these, key thermochemical data, including activation barriers and reaction enthalpies, can be derived. researchgate.net While specific extensive thermochemical data for this compound from public databases is limited, the NIST Chemistry WebBook indicates the existence of such data in their professional thermo tables. nist.gov The prediction of heat and free energies of organic compounds through these computational methods is a cornerstone of modern thermochemistry. acs.org
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) models are predictive tools that correlate the chemical structure of a molecule with its chemical reactivity or biological activity. These models are particularly valuable in atmospheric chemistry for predicting the fate of volatile organic compounds (VOCs) like this compound.
Predictive Models for Reaction Rate Coefficients (e.g., with OH radicals, Ozone, Chlorine atoms)
The atmospheric lifetime of this compound is determined by its reaction rates with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and chlorine atoms (Cl). SAR models are used to estimate these rate coefficients when experimental data is unavailable. oup.comcopernicus.org
These models are developed based on large datasets of experimentally measured rate constants for various organic compounds. The reactivity is broken down into contributions from different structural features of the molecule. For unsaturated alcohols, the primary reaction sites are the C=C double bond and, to a lesser extent, H-atom abstraction from C-H or O-H bonds. acs.org
Reaction with OH Radicals : The reaction with OH radicals is often the dominant removal pathway for unsaturated alcohols in the troposphere. acs.org SAR methodologies from researchers like Kwok and Atkinson consider the number, identity, and position of substituent groups around the double bond to predict the rate of OH addition. acs.org For comparison, the experimental OH reaction rate coefficient for a similar C5 unsaturated alcohol, 3-methyl-1-penten-3-ol, is (6.2 ± 1.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. ebi.ac.uk
Reaction with Ozone (O₃) : Ozonolysis can be a significant degradation pathway for unsaturated compounds. SARs for ozonolysis estimate rate coefficients based on the substitution pattern of the alkene. copernicus.org For example, the rate coefficient for the reaction of 3-methyl-2-buten-1-ol (B147165) with ozone is (311 ± 20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net
Reaction with Chlorine (Cl) Atoms : In marine or coastal areas, reaction with Cl atoms can be an important sink. The addition of Cl to the double bond is typically the dominant reaction channel. researchgate.net The rate constant for the reaction of (Z)-2-penten-1-ol with Cl atoms has been measured as (2.99 ± 0.53) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. mdpi.com
The table below presents experimental reaction rate coefficients for several C5 and C6 unsaturated alcohols, which serve as a basis for developing and validating SAR models applicable to this compound.
| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 3-Methyl-1-penten-3-ol | OH | (6.2 ± 1.8) × 10⁻¹¹ | ebi.ac.uk |
| 3-Methyl-1-penten-3-ol | O₃ | (5.2 ± 0.6) × 10⁻¹⁸ | ebi.ac.uk |
| (Z)-2-Penten-1-ol | OH | (10.6 ± 1.5) × 10⁻¹¹ | researchgate.net |
| (Z)-2-Penten-1-ol | Cl | (3.00 ± 0.49) × 10⁻¹⁰ | researchgate.net |
| (Z)-2-Penten-1-ol | Cl | (2.99 ± 0.53) × 10⁻¹⁰ | mdpi.com |
| 1-Penten-3-ol | OH | (6.7 ± 0.9) × 10⁻¹¹ | researchgate.net |
| 1-Penten-3-ol | Cl | (2.35 ± 0.31) × 10⁻¹⁰ | researchgate.net |
| 3-Methyl-2-buten-1-ol | O₃ | (311 ± 20) × 10⁻¹⁸ | nih.govresearchgate.net |
Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Frameworks
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) frameworks are specific types of SARs that use molecular descriptors to create statistical models for predicting properties and reactivity. nih.govcodessa-pro.com These frameworks can be applied to this compound to predict properties like boiling point and water solubility, as well as to refine predictions of reactivity, such as regioselectivity in reactions.
The methodology for a QSPR/QSRR study typically involves:
Data Set Selection : Compiling a set of compounds with known experimental data for the property or reactivity of interest.
Descriptor Generation : Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.
Model Development : Using statistical methods like multiple linear regression to build a mathematical model that correlates the descriptors with the observed property. nih.gov
Validation : Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov
For aliphatic alcohols, QSPR models have been successfully developed to predict various physicochemical properties. nih.gov In the context of reactivity, QSRR models can predict kinetic constants, as demonstrated in studies of chain-transfer reactions in polymerization. codessa-pro.comacs.org
Reaction Pathway Simulations
Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into the step-by-step mechanisms of chemical transformations. For this compound, this includes modeling its atmospheric oxidation and other significant reactions.
Simulations of the reactions of similar unsaturated alcohols with atmospheric oxidants have revealed detailed mechanistic pathways. For the reaction with OH radicals, the primary pathway is addition to the C=C double bond, forming a β-hydroxyalkyl radical. acs.org Subsequent reactions with O₂ lead to peroxy radicals, which can then undergo various unimolecular or bimolecular reactions. tandfonline.com For instance, quantum chemical studies of the reaction of (Z)-2-penten-1-ol with OH in the presence of O₂ have identified propanal and glycolaldehyde (B1209225) as major products. tandfonline.com
Master Equation Modeling of Complex Atmospheric Reaction Systems
This compound, as a volatile organic compound (VOC), is subject to atmospheric degradation initiated by oxidants such as hydroxyl radicals (•OH), ozone (O₃), and chlorine atoms (Cl). Master equation modeling is a crucial computational technique used to simulate the kinetics of these complex, multi-step reaction systems under atmospheric conditions. bohrium.comacs.orgosti.gov This approach considers the energy transfer between reacting molecules and the surrounding bath gas (like N₂ or air), which is essential for accurately predicting pressure-dependent reaction rates and product branching ratios. osti.govresearchgate.net
The atmospheric oxidation of unsaturated alcohols like this compound can proceed through several competing pathways, primarily the addition of the oxidant to the C=C double bond or the abstraction of a hydrogen atom from various sites on the molecule. acs.orgcopernicus.org Theoretical calculations are first employed to map the potential energy surface (PES) of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. bohrium.comacs.org For instance, in the reaction with •OH, addition to the double bond is often the dominant pathway for unsaturated alcohols. acs.orgcopernicus.org
Master equation software, such as MESMER (Master Equation Solver for Multi-Energy Well Reactions), uses the data from the calculated PES to solve a set of coupled differential equations that describe the population of molecules at different energy levels. bohrium.comosti.gov This allows for the calculation of phenomenological rate coefficients for various reaction channels as a function of temperature and pressure. acs.org
Studies on structurally similar compounds provide insight into the expected atmospheric behavior of this compound. For example, the reaction of its isomer, 3-methyl-2-buten-1-ol, with O₃ has been experimentally determined and can be used as a benchmark for theoretical models. Likewise, investigations into the reactions of other pentenol isomers with •OH and Cl atoms reveal that addition to the double bond is typically the major reaction pathway, although H-abstraction cannot be disregarded. copernicus.orgresearchgate.net Master equation modeling helps to quantify the branching ratios between these pathways and follow the fate of the resulting chemically activated intermediates, which can undergo further isomerization or decomposition. acs.orgosti.gov
Table 1: Experimentally Determined Rate Coefficients for Reactions of Related Unsaturated Alcohols with Atmospheric Oxidants
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
| 3-Methyl-2-buten-1-ol | O₃ | (311 ± 20) × 10⁻¹⁸ | 298 ± 2 |
| 3-Methyl-2-buten-1-ol | •OH | (14.55 ± 0.93) × 10⁻¹¹ | 298 ± 2 |
| (Z)-2-Penten-1-ol | Cl | (3.00 ± 0.49) × 10⁻¹⁰ | 298 |
This table presents experimental kinetic data for compounds structurally related to this compound, which serve as important inputs and validation points for master equation models.
Modeling of Allylic Rearrangements and Regioselectivity
The allylic alcohol functional group in this compound makes it susceptible to allylic rearrangements, where the double bond and the hydroxyl group exchange positions. rit.edu Furthermore, reactions at the double bond or the hydroxyl group can exhibit regioselectivity, meaning one constitutional isomer is preferentially formed over others. u-tokyo.ac.jp Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and explaining these phenomena. mathnet.ru
Quantum chemistry models can simulate the transition states of potential reaction pathways, such as in allylic rearrangements or additions to the double bond. The calculated energy barriers for these transition states allow researchers to predict which pathway is kinetically favored and, consequently, which product will be dominant. mdpi.com
For example, in reactions involving allylic systems, the formation of an intermediate allylic carbocation can lead to a mixture of products through an allylic shift. Computational modeling can determine the relative stability of the possible carbocations and the distribution of positive charge, which in turn dictates the preferred site for nucleophilic attack.
The regioselectivity of reactions is often governed by a combination of electronic and steric factors. In the case of this compound, factors such as allylic strain (steric interactions involving substituents on the double bond and the allylic carbon) can influence the conformational preferences of the molecule. acs.orgmathnet.ru These preferences can, in turn, direct an incoming reagent to a specific face or end of the double bond. DFT calculations can quantify these subtle energetic differences. acs.orgmathnet.ru
A computational study on the epoxidation of a similar allylic alcohol, (Z)-3-methyl-3-penten-2-ol, demonstrated that competing allylic strain effects (A¹,³ and A¹,²) determine the dihedral angle of the C-O bond relative to the double bond. acs.org This conformational control, along with hydrogen bonding, directs the approaching oxidant and governs the stereoselectivity of the reaction. acs.org Similar DFT-based approaches are used to predict the regioselectivity in various other reactions, including hydrogenations, oxidations, and cycloadditions. dntb.gov.ua
Table 2: Factors Influencing Regioselectivity Modeled by Computational Chemistry
| Factor | Description | Modeling Approach |
| Electronic Effects | Distribution of electron density, orbital overlap, stability of charged intermediates. | DFT, Natural Bond Orbital (NBO) analysis, Electrostatic potential maps. |
| Steric Effects | Spatial arrangement of atoms, steric hindrance, allylic strain (A¹,², A¹,³). | DFT geometry optimization, calculation of steric energies, conformational analysis. |
| Transition State Stability | The energy barrier that must be overcome for a reaction to occur. | Transition state searching algorithms (e.g., QST2/3), calculation of activation energies (ΔG‡). |
| Thermodynamic Stability | The relative energy of the final products. | Calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG). |
This table outlines key factors that determine the outcome of chemical reactions for which computational modeling provides predictive insights.
Role in Organic Synthesis and Advanced Derivatization
Building Block Chemistry for Complex Organic Molecules
3-Methyl-2-penten-1-ol (B1237384) serves as a fundamental building block in organic synthesis, providing a six-carbon scaffold that can be elaborated into more complex structures. Its utility stems from the presence of two key functional groups: a nucleophilic hydroxyl group and an electron-rich double bond. These features allow for a wide array of chemical modifications, making it a versatile starting material for the synthesis of diverse and complex molecules.
The reactivity of the hydroxyl group allows for transformations such as esterification and etherification, enabling the introduction of various functionalities. For instance, it can be used to protect carboxylic acids as their 3-methyl-2-buten-1-yl (prenyl) esters, a functional group of significance in synthetic organic chemistry. The double bond, being part of an allylic system, is susceptible to a range of reactions including oxidation, reduction, and addition reactions. This dual reactivity allows for the strategic and sequential introduction of new atoms and functional groups, thereby facilitating the construction of elaborate molecular frameworks.
Precursor for High-Value Chemical Intermediates
The strategic positioning of its functional groups makes this compound an important precursor for a variety of high-value chemical intermediates. These intermediates find applications in diverse areas, including the pharmaceutical, agrochemical, and fragrance industries.
Research has indicated the potential of this compound as a precursor in the synthesis of various pharmaceutical and agrochemical compounds. Its allylic alcohol structure allows for its conversion into other valuable chemicals. For example, the related olefin, 3-methyl-2-pentene, is a key precursor for the synthesis of 2-ethyl-2-methylbutanoic acid, an intermediate used in the preparation of certain herbicides. google.com The structural motif of this compound is also of interest in the development of new therapeutic agents, with studies showing that the compound itself exhibits antimicrobial and cytotoxic activities, suggesting its potential as a lead structure for new drug discovery.
A notable application of this compound is its role as a precursor in the synthesis of primary allenic amines and alcohols. Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis. The transformation of the allylic alcohol functionality in this compound into an allene (B1206475) represents a significant synthetic strategy for accessing these reactive and useful molecules. This conversion underscores the versatility of this compound as a starting material for generating structurally diverse and synthetically valuable products.
The structural unit of this compound is found within the side chains of certain terpenoids. For example, the (3Z)-2-methyl-3-penten-2-ol moiety is a substructure in a number of natural products. acs.orgnih.gov While this is a tertiary alcohol, the isomeric primary alcohol, this compound, is also utilized in the synthesis of terpenoid-related structures. oup.com Specifically, it has been used in the synthesis of 3-methylenealkanoic acids, which are precursors for various terpenoids. oup.com The synthesis of both the (E) and (Z) isomers of this compound is of interest for the construction of the side chains of complex natural products like cycloart-23-ene-3β,25-diol. acs.org
Catalysis Research Substrate
The reactivity of this compound makes it a suitable substrate for investigating the efficiency and mechanisms of various catalytic reactions, particularly hydrogenation.
This compound has been employed as a substrate to study the performance of hydrogenation catalysts. In one study, the catalytic hydrogenation of a series of unsaturated alcohols, including 3-methyl-2-buten-1-ol (B147165), was investigated using platinum nanoparticle (Pt NP) catalysts. acs.org The study explored how the location of the double bond within the substrate affects the reaction rate, as measured by the turnover frequency (TOF). It was observed that internal olefinic alcohols, such as 3-methyl-2-buten-1-ol, exhibited lower TOF values compared to terminal olefins, indicating that the position of the double bond significantly influences the catalytic activity. acs.org
Another study investigated the hydrogenation of various allyl alcohols, including 3-methyl-2-buten-1-ol, using palladium and platinum nanoparticles stabilized by lignin. rsc.org The research explored the conversion rates and product selectivity of these catalysts. For 3-methyl-2-buten-1-ol, the conversions were generally poor, with the corresponding saturated alcohol, 3-methyl-1-butanol, being a minor product. rsc.org Instead, the formation of the corresponding unsaturated aldehyde, 3-methyl-2-butenal, was observed, indicating that the catalyst also promoted the oxidative dehydrogenation of the alcohol. rsc.org These studies demonstrate the utility of this compound and its analogues as probes for understanding the complex interplay of factors that govern the efficiency and selectivity of hydrogenation catalysts.
| Substrate | Catalyst | Turnover Frequency (TOF) (mol product/(mol metal × h)) | Reference |
| 3-methyl-2-buten-1-ol | Pt NPs with trans-peptides | 18.3 ± 5.1 | acs.org |
| 3-methyl-2-buten-1-ol | Pt NPs with cis-peptides | 24.3 ± 3.7 | acs.org |
| 3-buten-1-ol | Pt NPs with trans-peptides | 102.7 ± 12.9 | acs.org |
| 4-penten-1-ol (B13828) | Pt NPs with trans-peptides | 123.6 ± 10.3 | acs.org |
| 3-buten-2-ol | Pt NPs with trans-peptides | 123.3 ± 22.2 | acs.org |
| 1-penten-3-ol | Pt NPs with trans-peptides | 212.7 ± 33.1 | acs.org |
| 2-methyl-3-buten-2-ol | Pt NPs with trans-peptides | 44.7 ± 9.2 | acs.org |
Exploring Organometallic Catalysis for Novel Transformations
The unique structure of this compound, an allylic alcohol, makes it a valuable substrate for a variety of transformations catalyzed by organometallic complexes. These catalysts facilitate novel reactions that are often efficient and selective, providing pathways to valuable chemical compounds. Research in this area has focused on leveraging transition metals like ruthenium, palladium, and iridium to achieve specific chemical outcomes. acs.orgnih.gov
One of the most significant transformations is the redox isomerization of allylic alcohols into their corresponding carbonyl compounds. acs.org This process is an elegant and atom-economical alternative to traditional two-step oxidation/reduction sequences. nih.gov Ruthenium complexes, in particular, have demonstrated high efficiency in this reaction. For instance, a specific Ruthenium(IV) complex has been shown to effectively catalyze the isomerization of allylic alcohols into ketones or aldehydes in environmentally benign solvents like water. acs.orgresearchtrends.net This method is not only efficient but also allows for the recycling of the catalyst system. acs.org The transformation proceeds through the conversion of the allylic alcohol into an enol, which then tautomerizes to the stable carbonyl compound. researchtrends.net
Beyond isomerization, organometallic catalysts enable crucial carbon-carbon bond-forming reactions. The combination of transition metal catalysis with other activation modes, such as enamine catalysis, has opened new avenues for the asymmetric functionalization of carbonyl compounds using allylic alcohols as precursors. nih.gov In these systems, a transition metal, such as iridium or palladium, activates the allylic alcohol to form a reactive electrophilic π-allyl-metal complex. nih.gov This complex can then react with a nucleophilic enamine, generated from a carbonyl compound and an amine co-catalyst, to form a new C-C bond. nih.gov The choice of metal can control the regioselectivity of the reaction; for example, iridium catalysts often favor the formation of branched products from allylic alcohols. nih.gov
Palladium complexes are particularly versatile and have been used for cross-coupling reactions. A highly stereoselective method for synthesizing (Z)-3-methyl-2-alken-1-ols involves the palladium-catalyzed cross-coupling of (Z)-3-iodo-2-buten-1-ol with organozinc reagents. researchgate.net This highlights the power of palladium catalysis in creating specific isomers of substituted allylic alcohols, which are valuable building blocks in organic synthesis. researchgate.net
| Organometallic Catalyst | Reaction Type | Transformation Example | Significance |
|---|---|---|---|
| Ruthenium(IV) Complexes | Redox Isomerization | Allylic Alcohol → Ketone/Aldehyde | Provides a green, atom-economical route to carbonyl compounds from allylic alcohols like this compound. acs.orgnih.govresearchtrends.net |
| Iridium/Amine Co-catalyst | α-Allylic Alkylation | Allylic Alcohol + Aldehyde → Branched Aldehyde | Enables the formation of chiral carbon centers through the combination of transition metal and enamine catalysis. nih.gov |
| Palladium Complexes (e.g., Pd(PPh₃)₄) | Cross-Coupling | Iodo-allylic alcohol + Organozinc → Substituted Allylic Alcohol | Allows for the highly stereoselective synthesis of complex allylic alcohols. researchgate.net |
Derivatization for Specific Chemical Applications (e.g., Fragrance and Flavor Precursors, Polymer Additives)
The dual functionality of this compound, possessing both a reactive hydroxyl group and a carbon-carbon double bond, makes it an excellent starting material for derivatization. nih.gov These derivatives have found specific applications in diverse fields, most notably as fragrance and flavor compounds and as additives in polymer manufacturing. ontosight.aiontosight.ai
Fragrance and Flavor Precursors
In the fragrance and flavor industry, this compound serves as a precursor to various esters and ethers that possess unique and desirable aromas. ontosight.aigoogle.com The primary method of derivatization is esterification, where the hydroxyl group of the alcohol reacts with a carboxylic acid to form an ester. ontosight.ai This transformation is a common strategy to convert alcohols into compounds with fruity, green, or floral scents. google.com
For example, the acetate (B1210297) ester, 3-methyl-2-pentenyl acetate, is valued for its distinct fruity and floral aroma and is used in perfumes and cosmetics. ontosight.ai Similarly, esters formed with other carboxylic acids can produce a wide palette of scents, making these derivatives highly useful for perfumers and flavorists. google.com Benzoic acid esters of related pentenol structures are also noted for their aromatic properties and use in perfumery. ontosight.ai The specific geometry of the double bond ((E) or (Z) isomer) in the parent alcohol can also influence the final sensory properties of the resulting derivative. ontosight.ai
Polymer Additives
The chemical structure of this compound makes it suitable for applications in polymer science. It can be used as a monomer in polymerization reactions or as a curing agent for resins. ontosight.ai As a monomer, the carbon-carbon double bond can participate in addition polymerization, while the hydroxyl group offers a site for further reactions, such as forming polyester (B1180765) chains. nih.gov This bifunctionality allows it to be incorporated into polymer backbones or to act as a cross-linking agent, which enhances the mechanical properties and stability of the final polymer material. Its role as a curing agent is particularly relevant in the manufacture of certain resins where it facilitates the hardening process. ontosight.ai
| Derivative Type | Application | Description of Role |
|---|---|---|
| Esters (e.g., Acetates, Benzoates) | Fragrance & Flavor Precursors | Created via esterification, these derivatives often have pleasant fruity, green, or floral aromas used in perfumes, cosmetics, and food products. ontosight.aigoogle.comontosight.ai |
| Polymer Monomer | Polymer Additives | The double bond allows it to be integrated into polymer chains through addition polymerization. nih.govontosight.ai |
| Curing Agent | Polymer Additives | Used in the manufacture of polymers and resins, where it aids in the hardening and cross-linking of the material. ontosight.ai |
Environmental Chemistry and Atmospheric Fate
Atmospheric Degradation Pathways
Detailed experimental studies on the atmospheric degradation of 3-Methyl-2-penten-1-ol (B1237384) are scarce. The presence of a double bond and a hydroxyl group suggests it would be reactive towards common atmospheric oxidants.
Reactions with Atmospheric Oxidants (e.g., OH Radicals, Ozone, Chlorine Atoms)
Specific, experimentally determined rate constants for the gas-phase reactions of this compound with hydroxyl radicals (OH), ozone (O₃), and chlorine atoms (Cl) are not available in the reviewed scientific literature. The reactivity of unsaturated alcohols in the atmosphere is known to be primarily driven by the reaction of OH radicals with the C=C double bond, and to a lesser extent, by reactions with ozone and nitrate (B79036) radicals (NO₃). researchgate.net For context, the oxidation of alcohols in the atmosphere generally leads to the formation of aldehydes, ketones, and organic nitrates. researchgate.net
Formation and Transformation of Atmospheric Intermediates and Products
While specific atmospheric transformation studies are lacking, research on the oxidation of related compounds provides clues to potential products. The oxidation of unsaturated alcohols typically results in a variety of aldehydes and ketones. researchgate.net One study identified (2E)-3-Methyl-2-penten-1-ol as a by-product during the catalytic ozonation of humic acid in an aquatic environment, indicating it can be formed in oxidative processes. dergipark.org.tr The oxidation of the alcohol functionality itself would be expected to yield the corresponding aldehyde, 3-methyl-2-pentenal, or carboxylic acid.
Environmental Transport and Distribution Modeling
There is a lack of specific studies modeling the environmental transport and distribution of this compound. Key physical and chemical properties required for such models, such as Henry's Law constant, vapor pressure, and soil adsorption coefficient (Koc), have not been experimentally determined or reported for this specific compound.
Mechanistic Studies of Biodegradation and Environmental Transformation
Research has identified specific biological pathways that can produce or transform this compound.
Studies have shown that the phytopathogenic bacterium Rhodococcus fascians can produce this compound through the enzymatic transformation of isopentenyl diphosphate (B83284) (IDP). oup.comoup.com Specifically, the enzyme MT2, an S-adenosyl methionine-dependent methyltransferase, is involved in this biochemical pathway. oup.comoup.com
Furthermore, the microbial reduction of the (E)-isomer of this compound has been demonstrated. The bacterium Clostridium kluyveri can reduce (E)-3-methyl-2-penten-1-ol to (R)-3-methyl-1-pentanol, indicating a potential biodegradation pathway for this compound under certain environmental conditions. Additionally, engineered E. coli strains have been shown to produce (Z)-3-methyl-2-penten-1-ol, highlighting its potential role in biotechnological applications. escholarship.org
Biological Interactions and Mechanistic Insights Excluding Clinical/safety Data
Molecular Target Interactions
The functional groups of 3-Methyl-2-penten-1-ol (B1237384) enable direct interactions with various biomolecules, including enzymes and receptors, primarily through non-covalent forces.
Research indicates that unsaturated alcohols demonstrate a notable affinity for certain enzymes. Specifically, olefinic alcohols are recognized as effective substrates for human liver alcohol dehydrogenase (ADH). uclan.ac.uk The binding affinity to ADH is influenced by structural features such as carbon chain length and the presence of unsaturation. uclan.ac.uk Studies on analogous unsaturated alcohols show that the presence of a double bond significantly increases the binding affinity (reflected by a lower Michaelis constant, Km) compared to their saturated counterparts. uclan.ac.uk For instance, the Km values for unsaturated alcohols can be 14 to 20 times lower than for the corresponding saturated alcohols. uclan.ac.uk
While the specific Km for this compound is not detailed in the available literature, data for structurally similar compounds suggest a strong interaction. The binding affinities for other unsaturated alcohols with human liver ADH underscore this trend. uclan.ac.uk
Table 1: Binding Affinities of Various Unsaturated Alcohols to Human Liver ADH
| Unsaturated Alcohol | Binding Affinity (Km) in mM | Reference |
|---|---|---|
| 2-Propen-1-ol (Allyl alcohol) | 0.05 | uclan.ac.uk |
| 2-Buten-1-ol | 0.01 | uclan.ac.uk |
| 3-Methyl-2-buten-1-ol (B147165) (Prenol) | 0.0045 | uclan.ac.uk |
| 2-Hexen-1-ol | 0.003 | uclan.ac.uk |
The primary mode of non-covalent interaction for this compound is hydrogen bonding, facilitated by its terminal hydroxyl (-OH) group. nih.govlookchem.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form connections with amino acid residues in proteins and other biomolecules. These interactions are crucial for its binding to enzyme active sites.
In addition to hydrogen bonds, the molecule's hydrocarbon structure engages in van der Waals and hydrophobic interactions. savemyexams.com The unsaturated nature of the compound, due to the C=C double bond, may also allow for other forms of non-covalent interactions with biological molecules.
Interactions with Cellular Pathways
This compound can influence cellular functions by participating in and modulating biochemical pathways, primarily through its interaction with enzymes.
This compound modulates the activity of enzymes for which it serves as a substrate. The most prominent example is its interaction with alcohol dehydrogenase (ADH). uclan.ac.uk While unsaturated alcohols bind more tightly to ADH than saturated ones, the maximum rate of oxidation (Vmax) remains largely constant regardless of the alcohol's structure. uclan.ac.uk This suggests that the binding event, rather than the catalytic conversion, is the distinguishing factor. uclan.ac.uk By acting as a substrate, this compound partakes in the enzyme's catalytic cycle, leading to its own conversion and the consumption of cofactors like NAD+.
In plants, reductases have been identified that convert unsaturated aldehydes into their corresponding alcohols, such as the reduction of (E)-2-pentenal, a structurally related aldehyde. oup.com This indicates that the synthesis and degradation of compounds like this compound are under enzymatic control, modulating the pool of available signaling or metabolic molecules. oup.com
Table 2: Summary of Enzyme Modulation by this compound and Related Compounds
| Enzyme | Interaction Type | Effect | Reference |
|---|---|---|---|
| Human Liver Alcohol Dehydrogenase (ADH) | Substrate | Acts as a high-affinity substrate, undergoing oxidation. Modulates enzyme activity by participating in the catalytic cycle. | uclan.ac.uk |
| Hexenal Reductase (in plants) | Product of related substrate | Enzymes of this class reduce unsaturated aldehydes (e.g., (E)-2-pentenal) to produce unsaturated alcohols, indicating a pathway for formation. | oup.com |
As a substrate for ADH, this compound is integrated into metabolic pathways involving alcohol oxidation. uclan.ac.uk This reaction would convert it into the corresponding aldehyde, 3-methyl-2-pentenal, and subsequently to a carboxylic acid. Its existence as a volatile organic compound (VOC) found in nature, for example in green tea, and its degradation during fermentation processes, confirms its participation in various microbial and plant-based biochemical pathways. frontiersin.org
Direct studies on the interaction of this compound with biological membranes are not extensively documented. However, based on its molecular structure, interactions can be inferred. As an amphipathic molecule with a polar alcohol head and a nonpolar five-carbon tail, it is expected to interact with the lipid bilayers of cellular membranes. Its classification as a volatile organic compound suggests it has the ability to permeate biological membranes. Such interactions could potentially influence membrane properties like fluidity and permeability, although specific research is required to confirm these effects.
Structure-Activity Relationships in Biological Systems (Mechanistic Level)
The biological interactions of this compound are intrinsically linked to its specific chemical structure. At a mechanistic level, the arrangement of its functional groups—the hydroxyl group, the carbon-carbon double bond, and the methyl group—dictates how it interacts with biological targets like enzymes and membranes. The molecule's unsaturated nature and the presence of a primary alcohol group are key to its activity.
The hydroxyl (-OH) group allows the molecule to form hydrogen bonds, while the unsaturated C=C bond can participate in addition reactions. These interactions can influence cellular signaling pathways and enzyme activity. For instance, the biological activity of this compound is attributed to its capacity to interact with and potentially disrupt biological membranes and enzymes. The unsaturated bond, in particular, makes the compound susceptible to nucleophilic addition reactions, which can alter the function of key cellular components.
Research on analogous compounds provides significant insight into the structure-activity relationships that likely govern the biological interactions of this compound. A study on the induction of defense-related genes in maize seedlings using various volatile organic compounds revealed highly specific structural requirements. nih.gov In this research, (Z)-3-hexen-1-ol, a compound structurally similar to this compound, was identified as a key signaling molecule. The study systematically analyzed the importance of different structural features, providing a framework for understanding its biological activity at a mechanistic level. nih.gov
Key findings from this structure-activity relationship study include:
The Double Bond is Essential : The presence of the carbon-carbon double bond was found to be crucial for the compound's ability to induce gene expression. Removal of the double bond, resulting in a saturated alcohol, almost completely eliminated this biological activity. nih.gov
Double Bond Geometry is Not Decisive : Little to no difference in gene-inducing activity was observed between the (Z) and (E) geometric isomers of 3-hexen-1-ol, suggesting that the geometry of the double bond is not a critical factor for this specific biological interaction. nih.gov
These findings suggest that a precise molecular architecture is required for the compound to fit into a receptor or active site, leading to the activation of a downstream signaling pathway. nih.gov
The position of the functional groups also plays a critical role. For example, comparing positional isomers highlights how structural variations affect biological interactions. The isomer 3-Methyl-1-penten-3-ol, a tertiary alcohol, can form hydrogen bonds with enzymes and proteins, potentially altering their structure and function. However, its properties and reactivity differ from the primary alcohol, this compound. The location of the hydroxyl group and the double bond in this compound influences its reactivity and physical properties like water solubility, which in turn affects its interaction with biological systems.
| Compound Modification | Structural Change | Impact on Biological Activity | Mechanistic Implication |
|---|---|---|---|
| Removal of Double Bond | Conversion of (Z)-3-hexen-1-ol to a saturated alcohol (hexan-1-ol). | Activity was almost completely abolished. | The C=C double bond is essential for recognition by the biological target. nih.gov |
| Change in Double Bond Geometry | Comparison of (Z)-3-hexen-1-ol (cis) with (E)-3-hexen-1-ol (trans). | Showed almost the same gene-inducing profile. | The specific geometry (cis/trans) of the double bond is not a critical factor for this interaction. nih.gov |
| Alteration of Carbon Chain Length | Modifying the length of the methylene (B1212753) chain on either the α- or ω-side of the double bond. | Strict specificity was detected; changes reduced or abolished activity. | The precise "3-hexen-1-ol" structural backbone is the ultimate requirement for activity, suggesting a highly specific binding site. nih.gov |
Q & A
Basic: What are the primary synthetic routes for 3-Methyl-2-penten-1-ol, and how can yield optimization be achieved?
Answer:
The compound can be synthesized via microbial reduction using Clostridium kluyveri with ethanol as an electron donor. This method reduces (E)-3-methyl-2-penten-1-ol to (R)-3-methyl-1-pentanol, achieving stereochemical specificity. Key factors for optimization include:
- Reaction conditions : pH (6.5–7.5) and temperature (30–37°C) to maintain microbial activity.
- Electron donor concentration : Excess ethanol enhances reduction efficiency.
- Purification : Use of column chromatography or distillation to isolate the product .
Basic: Which analytical techniques are most effective for structural elucidation of this compound?
Answer:
A combination of spectroscopic methods is critical:
- NMR spectroscopy : Determines carbon-hydrogen framework (e.g., distinguishing allylic alcohol protons at δ 4.1–4.3 ppm).
- GC/MS : Confirms molecular weight (114.18 g/mol) and fragmentation patterns.
- Infrared (IR) spectroscopy : Identifies O-H (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches .
Advanced: How can stereochemical inconsistencies in microbial reduction of this compound be resolved?
Answer:
Discrepancies in enantiomeric excess (e.g., unintended (S)-isomer formation) require:
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) for enantiomer separation.
- Strain engineering : Optimizing Clostridium kluyveri cultures to enhance reductase specificity.
- Kinetic resolution : Monitoring reaction progress to halt at optimal stereochemical purity .
Advanced: What computational models predict the reactivity of this compound in allylic rearrangement reactions?
Answer:
Quantum chemistry models (e.g., DFT calculations) and Quantitative Structure-Property Relationship (QSPR) frameworks are used to:
- Simulate transition states in allylic rearrangements.
- Predict regioselectivity in hydrogenation or oxidation reactions.
- Validate results with experimental kinetic data .
Advanced: How is this compound utilized in environmental pollutant detection?
Answer:
The compound serves as a model for tracking volatile organic compounds (VOCs) in environmental matrices:
- GC/MS-based detection : Quantifies trace levels in air/water samples.
- Reactivity studies : Monitors degradation pathways (e.g., ozonolysis) to infer pollutant behavior.
- Isotopic labeling : Uses deuterated analogs to trace transformation products in ecosystems .
Basic: What functional groups in this compound drive its chemical reactivity?
Answer:
The allylic alcohol structure (C=C and -OH groups) enables:
- Hydrogenation : Catalytic reduction to saturated alcohols (e.g., Pd/C with H₂).
- Oxidation : Formation of ketones or epoxides using oxidizing agents like PCC or mCPBA.
- Nucleophilic substitution : Reactivity at the allylic position with halogens or amines .
Advanced: What challenges arise in scaling microbial synthesis of this compound for high-throughput research?
Answer:
Key bottlenecks include:
- Oxygen sensitivity : Anaerobic conditions must be maintained for Clostridium kluyveri viability.
- Substrate inhibition : High (E)-3-methyl-2-penten-1-ol concentrations reduce microbial activity.
- Downstream processing : Efficient separation from fermentation broth requires solvent extraction or membrane filtration .
Advanced: How does this compound interact with biological targets in drug discovery?
Answer:
Its applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
